FAAH Inhibition Potency: Key Benchmark
OL-135 is a potent FAAH inhibitor with an IC₅₀ of 4.7 nM, establishing the baseline activity for a series of 44 designed arylfuran analogs [1]. This potency is comparable to, or better than, many early α-ketoheterocycle inhibitors, such as the parent compound 20a (C5 substituent = H), which had a 100-fold preference for off-target triacylglycerol hydrolase (TGH) [2]. Optimization of the C2 acyl side chain has yielded analogs with sub-nanomolar Ki values, for example, a compound with a 3-chlorophenyl aryl group exhibited a Ki of 900 pM, representing a 5-fold improvement over OL-135 [2].
| Evidence Dimension | FAAH inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 4.7 nM [1]; Ki = 4.5 nM [2] |
| Comparator Or Baseline | Arylfuran analog 2 (IC₅₀ not specified, but less potent in docking simulations) [1]; Analog 5hh (Ki = 900 pM) [2] |
| Quantified Difference | OL-135 is approximately 5-fold less potent than the optimized analog 5hh (900 pM Ki vs 4.5 nM Ki) [2]. |
| Conditions | In vitro enzyme inhibition assays [1]; Recombinant rat FAAH enzyme [2]. |
Why This Matters
The well-defined, low nanomolar potency of OL-135 makes it a reliable standard for benchmarking the activity of novel FAAH inhibitors in SAR campaigns.
- [1] Design of arylfurans as potential FAAH inhibitors: therapeutic potential in pain management. Bioorg Med Chem. 2025. View Source
- [2] Hardouin C, Kelso MJ, Romero FA, Rayl TJ, Leung D, Hwang I, Cravatt BF, Boger DL. Structure-activity relationships of alpha-ketooxazole inhibitors of fatty acid amide hydrolase. J Med Chem. 2007 Jul 12;50(14):3359-68. View Source
